[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate
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Overview
Description
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a bromoethoxy substituent on an oxane ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The starting material, often a sugar derivative, undergoes protection of hydroxyl groups using acetic anhydride to form acetoxy groups.
Bromination: The protected intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromoethoxy group.
Cyclization: The brominated intermediate undergoes cyclization under acidic conditions to form the oxane ring.
Final Acetylation: The final step involves acetylation of the remaining hydroxyl groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy groups can be hydrolyzed under basic or acidic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of azido or thiol derivatives.
Hydrolysis: Formation of triol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate depends on its application. In biochemical studies, it may act as a substrate for specific enzymes, undergoing enzymatic transformations that can be monitored to understand enzyme activity. In medicinal applications, the compound may be metabolized to release active drugs that interact with molecular targets such as receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate can be compared with other acetoxy and bromoethoxy derivatives:
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate: Similar structure but with a chloroethoxy group instead of bromoethoxy, which may result in different reactivity and applications.
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-iodoethoxy)oxan-2-yl]methyl acetate: Contains an iodoethoxy group, which can be more reactive in substitution reactions compared to the bromoethoxy derivative.
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-fluoroethoxy)oxan-2-yl]methyl acetate: The fluoroethoxy group imparts different electronic properties, potentially affecting the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C16H23BrO10 |
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Molecular Weight |
455.25 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12?,13-,14+,15+,16-/m1/s1 |
InChI Key |
WAUIUUNDCFRMRS-WGXCOWCCSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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